5-Methylidene-1,2,4-triazole-3-thione
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Overview
Description
5-Methylidene-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-1,2,4-triazole-3-thione typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate aldehydes or ketones. One common method involves the use of hydrazine hydrate, carbon disulfide, and formaldehyde under reflux conditions . The reaction proceeds through the formation of a hydrazine-carbodithioate intermediate, which then cyclizes to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methylidene-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thione derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-Methylidene-1,2,4-triazole-3-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylidene-1,2,4-triazole-3-thione involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Antiviral Activity: It inhibits viral replication by targeting viral enzymes and proteins.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-3-thione: Similar in structure but lacks the methylidene group.
5-Methyl-1,2,4-triazole-3-thione: Similar but with a methyl group instead of a methylidene group.
1,2,4-Triazole-3-thiol: Similar but with a thiol group instead of a thione group
Uniqueness
5-Methylidene-1,2,4-triazole-3-thione is unique due to its methylidene group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C3H3N3S |
---|---|
Molecular Weight |
113.14 g/mol |
IUPAC Name |
5-methylidene-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C3H3N3S/c1-2-4-3(7)6-5-2/h1H2,(H,4,7) |
InChI Key |
ICSGSFHVKRDWCL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1NC(=S)N=N1 |
Origin of Product |
United States |
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